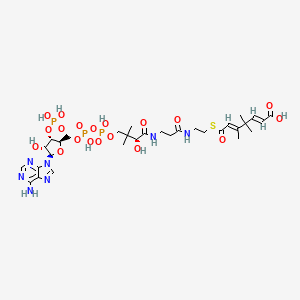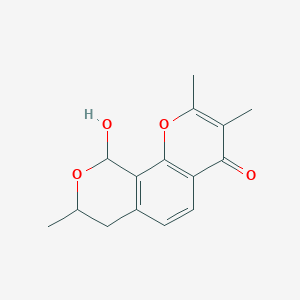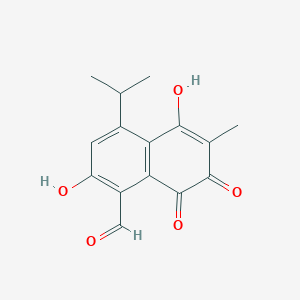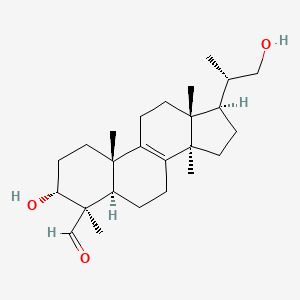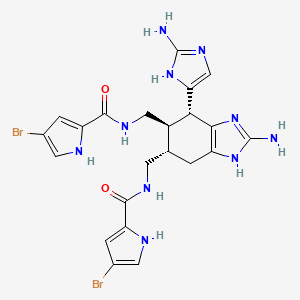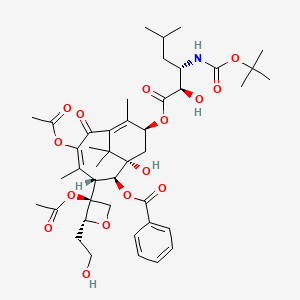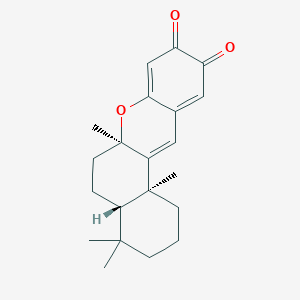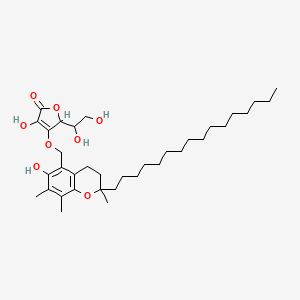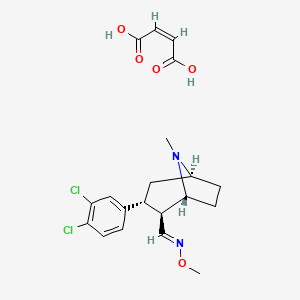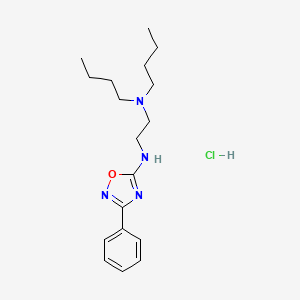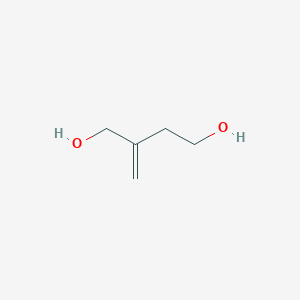
2-Methylidenebutane-1,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylidenebutane-1,4-diol is a glycol that is 1,4-butanediol substituted at position 2 by a methylidene group . It is also known as 2-methylene-1,4-butanediol .
Synthesis Analysis
The synthesis of 2-Methylidenebutane-1,4-diol involves the hydrogenation of 2-butyne-1,4-diol . This process involves parallel and consecutive isomerization as well as hydrogenation reactions forming other side products along with cis-2-butene-1,4-diol and butane-1,4-diol .Molecular Structure Analysis
The molecular formula of 2-Methylidenebutane-1,4-diol is C5H10O2 . It has an average mass of 102.132 and a monoisotopic mass of 102.06808 .Chemical Reactions Analysis
The reaction pathway for the hydrogenation of 2-butyne-1,4-diol involves parallel and consecutive isomerization as well as hydrogenation reactions forming other side products along with cis-2-butene-1,4-diol and butane-1,4-diol .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Methylidenebutane-1,4-diol such as density, boiling point, melting point, and flash point are not available .Applications De Recherche Scientifique
Asymmetric Organic Synthesis
2-Methylidenebutane-1,4-diol has applications in asymmetric organic synthesis. A study by Hu and Shan (2020) highlights its use in synthetic methods that align with green chemistry principles. Specifically, they developed new synthetic methods for (2R,3R)-1,4-dimethoxy-1,1,4,4-tetraphenylbutane-2,3-diol, a compound structurally related to 2-Methylidenebutane-1,4-diol, emphasizing region-selective transformations and using methanol and common inorganic alkali in place of more hazardous substances (Hu & Shan, 2020).
Renewable Chemicals and Fuels Production
Taylor, Jenni, and Peters (2010) explored the use of fermented isobutanol, derived from 2-methyl-1-propanol, for producing renewable chemicals and fuels. Their study focused on the catalytic dehydration of isobutanol to isobutylene, a platform molecule for synthesizing other fuels and chemicals, highlighting the potential of 2-methylidene derivatives in sustainable energy applications (Taylor, Jenni, & Peters, 2010).
Skin Penetration Enhancement
Pentane-1,5-diol, a compound closely related to 2-Methylidenebutane-1,4-diol, has been studied by Faergemann et al. (2005) for its potential as a percutaneous absorption enhancer in dermatological applications. This research suggests that similar diol compounds might have utility in enhancing the skin penetration of pharmaceuticals (Faergemann et al., 2005).
Biofuel Research
Park et al. (2015) investigated methylbutanol, a compound structurally similar to 2-Methylidenebutane-1,4-diol, in the context of biofuels. Their research provided experimental data on the combustion characteristics of methylbutanol, essential for developing alternative fuels and understanding the combustion behavior of larger alcohols (Park et al., 2015).
Atmospheric Chemistry
Szmigielski et al. (2010) studied the acid effects in the formation of secondary organic aerosol and 2-methyltetrols, highlighting the environmental and atmospheric chemistry significance of compounds like 2-Methylidenebutane-1,4-diol (Szmigielski et al., 2010).
Propriétés
Numéro CAS |
55881-94-2 |
|---|---|
Nom du produit |
2-Methylidenebutane-1,4-diol |
Formule moléculaire |
C5H10O2 |
Poids moléculaire |
102.13 g/mol |
Nom IUPAC |
2-methylidenebutane-1,4-diol |
InChI |
InChI=1S/C5H10O2/c1-5(4-7)2-3-6/h6-7H,1-4H2 |
Clé InChI |
YAJSVGNJAFUMAC-UHFFFAOYSA-N |
SMILES |
C=C(CCO)CO |
SMILES canonique |
C=C(CCO)CO |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



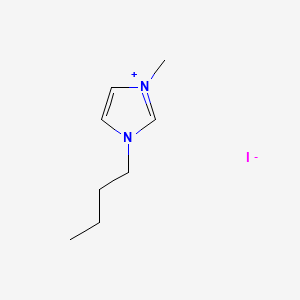
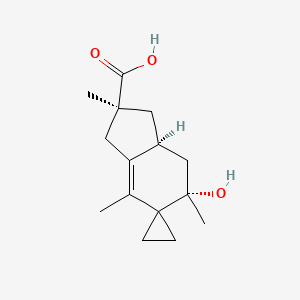
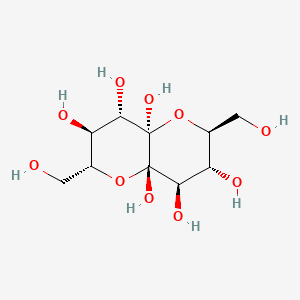
![2-({2-[4-(2H-1,3-benzodioxol-5-yl)-2-tert-butylphenoxy]ethyl}(methyl)amino)acetic acid](/img/structure/B1246832.png)
